2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one
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Overview
Description
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. Common starting materials include guanidine derivatives and various methylated precursors. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the tetrahydropteridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized pteridine derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a cofactor in enzymatic reactions or as a probe in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a cofactor, modulating the activity of enzymes and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Another pteridine derivative with similar structural features.
2-Amino-4,6,7,8-tetramethylpteridine: A closely related compound with slight structural differences.
Uniqueness
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific methylation pattern and tetrahydropteridine ring structure, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
Properties
CAS No. |
88108-92-3 |
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Molecular Formula |
C10H17N5O |
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2-amino-3,6,7,8-tetramethyl-6,7-dihydro-5H-pteridin-4-one |
InChI |
InChI=1S/C10H17N5O/c1-5-6(2)14(3)8-7(12-5)9(16)15(4)10(11)13-8/h5-6,12H,1-4H3,(H2,11,13) |
InChI Key |
PGXVXEYJPPQLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C2=C(N1)C(=O)N(C(=N2)N)C)C)C |
Origin of Product |
United States |
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